molecular formula C15H17ClN4O2 B5791173 N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea

Cat. No. B5791173
M. Wt: 320.77 g/mol
InChI Key: IHPXOAGPRIGVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea, commonly known as AC-223 or AC-223952, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of AC-223 involves the inhibition of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of cellular redox balance. By inhibiting TrxR, AC-223 disrupts the redox balance in cancer cells, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
AC-223 has been found to exhibit various biochemical and physiological effects. In addition to its anticancer properties, AC-223 has been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. It has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of AC-223 for lab experiments is its high potency, which allows for the use of lower concentrations in experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on AC-223. One area of interest is the development of new cancer therapies based on its anticancer properties. Another area of interest is the development of new treatments for oxidative stress-related and inflammatory diseases based on its antioxidant and anti-inflammatory properties. Additionally, further research is needed to better understand the mechanism of action of AC-223 and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of AC-223 involves the reaction of 4-chlorobenzyl chloride with potassium cyanate, followed by the reaction of the resulting intermediate with ethylamine and allylamine. The final product is obtained after purification through recrystallization.

Scientific Research Applications

AC-223 has been the subject of various scientific studies due to its potential applications in the field of medicine. One of the main areas of research has been its potential as an anticancer agent. Studies have shown that AC-223 has the ability to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-3-9-20(15(21)17-4-2)10-13-18-14(19-22-13)11-5-7-12(16)8-6-11/h3,5-8H,1,4,9-10H2,2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPXOAGPRIGVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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